molecular formula C21H25F3N4O2 B2689297 1-(2-(4-(4-Methoxyphenyl)piperazin-1-yl)ethyl)-3-(3-(trifluoromethyl)phenyl)urea CAS No. 1207032-40-3

1-(2-(4-(4-Methoxyphenyl)piperazin-1-yl)ethyl)-3-(3-(trifluoromethyl)phenyl)urea

Cat. No.: B2689297
CAS No.: 1207032-40-3
M. Wt: 422.452
InChI Key: XBRNNHVGYWKOMJ-UHFFFAOYSA-N
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Description

1-(2-(4-(4-Methoxyphenyl)piperazin-1-yl)ethyl)-3-(3-(trifluoromethyl)phenyl)urea is a complex organic compound known for its diverse applications in scientific research. This compound features a piperazine ring substituted with a methoxyphenyl group and a trifluoromethylphenyl urea moiety, making it a molecule of interest in medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(4-(4-Methoxyphenyl)piperazin-1-yl)ethyl)-3-(3-(trifluoromethyl)phenyl)urea typically involves multiple steps:

    Formation of the Piperazine Intermediate: The initial step involves the reaction of 4-methoxyphenylamine with ethylene dibromide to form 1-(2-bromoethyl)-4-(4-methoxyphenyl)piperazine.

    Urea Formation: The intermediate is then reacted with 3-(trifluoromethyl)phenyl isocyanate under controlled conditions to form the final urea compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(2-(4-(4-Methoxyphenyl)piperazin-1-yl)ethyl)-3-(3-(trifluoromethyl)phenyl)urea can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: Halogenation or nitration can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of hydroxylated derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

1-(2-(4-(4-Methoxyphenyl)piperazin-1-yl)ethyl)-3-(3-(trifluoromethyl)phenyl)urea has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its interaction with various biological targets.

    Pharmacology: Used in the development of drugs targeting neurological and psychiatric disorders.

    Biochemistry: Investigated for its binding affinity to specific receptors and enzymes.

    Industrial Chemistry: Utilized in the synthesis of advanced materials and chemical intermediates.

Mechanism of Action

The compound exerts its effects by interacting with specific molecular targets such as receptors and enzymes. The piperazine ring and the trifluoromethylphenyl group play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-(4-(4-Chlorophenyl)piperazin-1-yl)ethyl)-3-(3-(trifluoromethyl)phenyl)urea
  • 1-(2-(4-(4-Methylphenyl)piperazin-1-yl)ethyl)-3-(3-(trifluoromethyl)phenyl)urea

Uniqueness

1-(2-(4-(4-Methoxyphenyl)piperazin-1-yl)ethyl)-3-(3-(trifluoromethyl)phenyl)urea is unique due to the presence of the methoxy group, which can influence its pharmacokinetic properties and binding affinity. This makes it distinct from its analogs with different substituents, potentially offering different therapeutic benefits or chemical reactivity.

Properties

IUPAC Name

1-[2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]-3-[3-(trifluoromethyl)phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25F3N4O2/c1-30-19-7-5-18(6-8-19)28-13-11-27(12-14-28)10-9-25-20(29)26-17-4-2-3-16(15-17)21(22,23)24/h2-8,15H,9-14H2,1H3,(H2,25,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBRNNHVGYWKOMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)CCNC(=O)NC3=CC=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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